molecular formula C10H14FNO2 B15301532 1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol

1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol

Cat. No.: B15301532
M. Wt: 199.22 g/mol
InChI Key: VVWYCYFRJHZTFQ-UHFFFAOYSA-N
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Description

1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14FNO2. It is a chiral molecule, often used in research and development due to its unique chemical properties. The compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group on the propan-2-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in the replacement of the fluoro group with other functional groups.

Scientific Research Applications

1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(4-methoxyphenyl)propan-2-ol
  • 1-Amino-3-(3,4-difluorophenyl)propan-2-ol
  • 1-Amino-3-(3-chloro-4-methoxyphenyl)propan-2-ol

Uniqueness

1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3

InChI Key

VVWYCYFRJHZTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)O)F

Origin of Product

United States

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